molecular formula C15H15BN2O4 B12055091 6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12055091
M. Wt: 298.10 g/mol
InChI Key: XDZZRHJGLBVWIH-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Methyl Groups: Methyl groups can be introduced at specific positions on the quinoline ring through alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Formation of the Dioxazaborocane Ring: The dioxazaborocane ring can be formed by reacting the quinoline derivative with boric acid and a suitable diol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring into tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular responses such as apoptosis or inhibition of cell proliferation.

    Pathways Involved: It can modulate signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(2-methylquinolin-6-yl)-1,3-benzothiazole-7-sulfonic acid: Similar structure but contains a benzothiazole ring instead of a dioxazaborocane ring.

    4-Hydroxy-2-quinolones: Similar quinoline core but different functional groups and biological activities.

Uniqueness

6-Methyl-2-(2-methylquinolin-6-YL)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring, which imparts specific chemical properties and biological activities not found in other quinoline derivatives

Properties

Molecular Formula

C15H15BN2O4

Molecular Weight

298.10 g/mol

IUPAC Name

6-methyl-2-(2-methylquinolin-6-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C15H15BN2O4/c1-10-3-4-11-7-12(5-6-13(11)17-10)16-21-14(19)8-18(2)9-15(20)22-16/h3-7H,8-9H2,1-2H3

InChI Key

XDZZRHJGLBVWIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)N=C(C=C3)C

Origin of Product

United States

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